

Validating VEGFR-2 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: Vegfr-2-IN-64

Cat. No.: B15576130

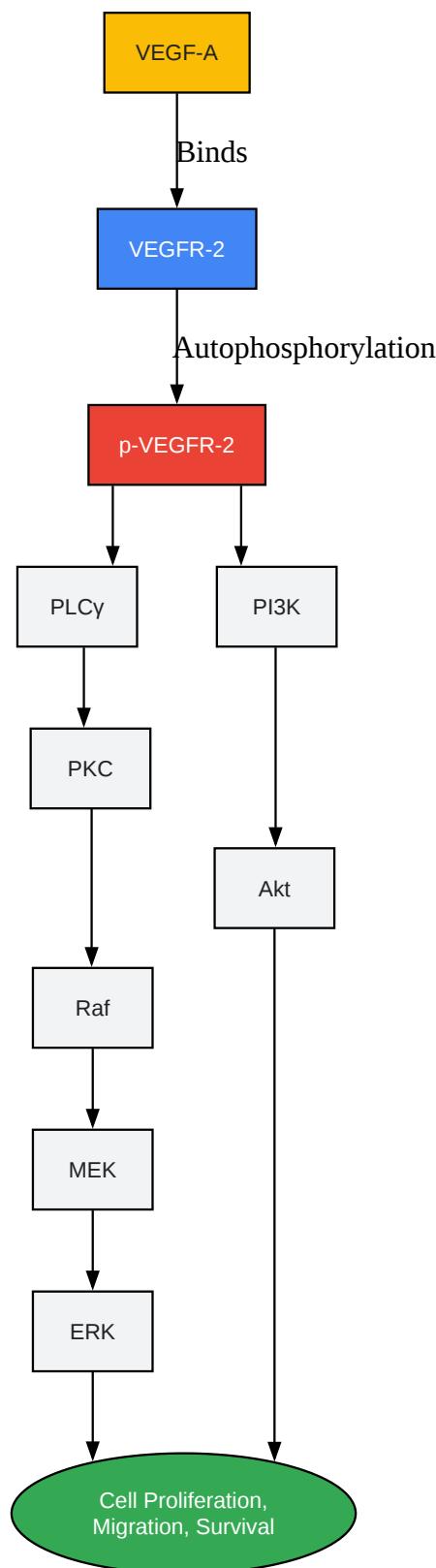
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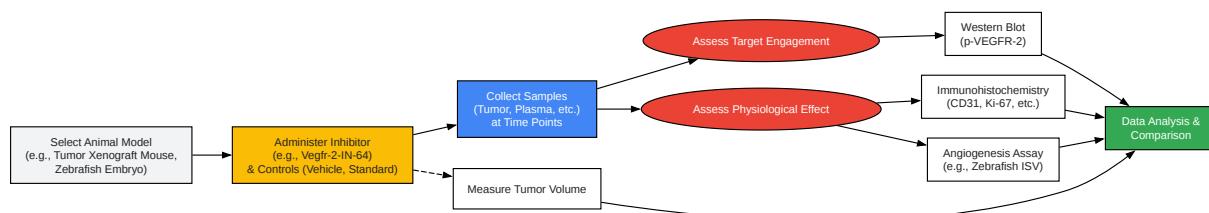
Introduction: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.^{[1][2]} Consequently, inhibiting the VEGFR-2 signaling pathway is a primary strategy in modern cancer therapy.^{[2][3]} Validating that a VEGFR-2 inhibitor is engaging its target effectively in vivo is a crucial step in preclinical drug development. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess VEGFR-2 target engagement in vivo.

While specific public data for "Vegfr-2-IN-64" is not available, this guide will serve as a comprehensive template, utilizing well-characterized alternative inhibitors such as Sorafenib and Sunitinib to illustrate the necessary experimental comparisons and validation protocols.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.^{[4][5]} This activation initiates a cascade of downstream signaling pathways, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.^[4]



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